
5-ciclohexil-4-metil-4H-1,2,4-triazol-3-tiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the formulation of corrosion inhibitors and as an additive in lubricants .
Mecanismo De Acción
Target of Action
Similar compounds such as 4-amino-5-methyl-4h-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors for metals like copper .
Mode of Action
Related compounds, such as 4-methyl-4h-1,2,4-triazole-3-thiol, have been shown to react with other compounds to yield new products . This suggests that 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol may also interact with its targets to induce changes.
Result of Action
Related compounds have been shown to exhibit certain effects, such as inhibiting corrosion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization with methyl isothiocyanate . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated triazole derivatives.
Comparación Con Compuestos Similares
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propiedades
IUPAC Name |
3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGFTNWHBZPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357724 |
Source


|
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335220-81-0 |
Source


|
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

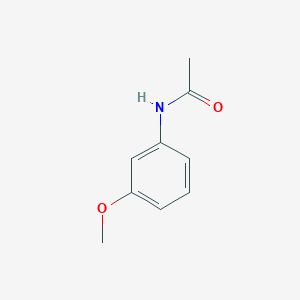
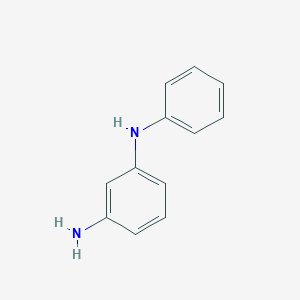
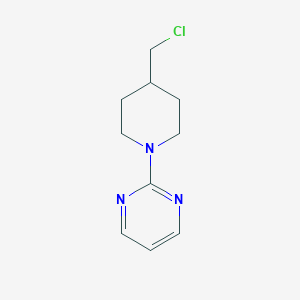

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)
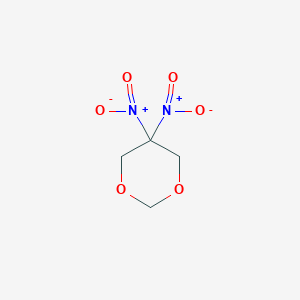
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)
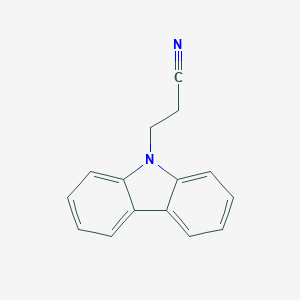
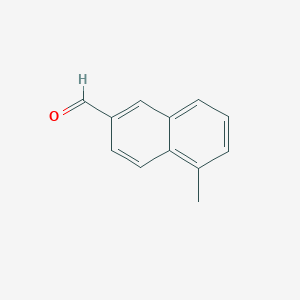
![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)
![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)
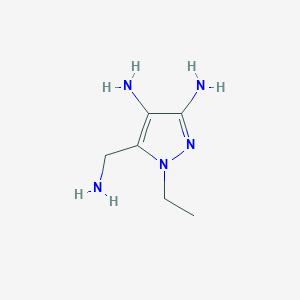
![[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate](/img/structure/B187002.png)
